Simeconazole

Description

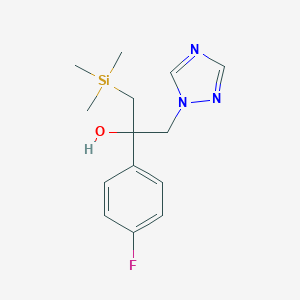

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3OSi/c1-20(2,3)9-14(19,8-18-11-16-10-17-18)12-4-6-13(15)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABFPHSQTSFWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(CN1C=NC=N1)(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057980 | |

| Record name | Simeconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149508-90-7 | |

| Record name | Simeconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149508-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simeconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149508907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simeconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIMECONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S74F9FQA9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

simeconazole CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simeconazole is a triazole fungicide that exhibits broad-spectrum activity against a variety of plant pathogenic fungi. Its mechanism of action involves the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides an in-depth overview of this compound, including its chemical identity, physical and chemical properties, and mechanism of action. Detailed experimental protocols for assessing its antifungal activity are also presented, along with a summary of its known biological efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antifungal agents.

Chemical Identity

This compound is chemically known as α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl]-1H-1,2,4-triazole-1-ethanol. It is a silicon-containing triazole, a characteristic that contributes to its unique properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 149508-90-7[1] |

| IUPAC Name | 2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol[1] |

| Molecular Formula | C₁₄H₂₀FN₃OSi[1] |

| Molecular Weight | 293.41 g/mol [1] |

Synonyms: this compound has been referred to by various names in literature and commercial products. A comprehensive list of synonyms is provided below.

Table 2: Synonyms of this compound

| Synonym |

| SANLIT[1] |

| MOGARIT[1] |

| F-155[1] |

| Sipconazole |

| UNII-S74F9FQA9F[1] |

| 2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol[1] |

| α-(4-Fluorophenyl)-α-(trimethylsilylmethyl)-1H-1,2,4-triazole-1-ethanol |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, application, and understanding its behavior in biological systems.

Table 3: Physicochemical Data of this compound

| Property | Value |

| Melting Point | 118-119 °C |

| Boiling Point | 434.1 ± 55.0 °C (Predicted) |

| Density | 1.20 g/cm³ |

| Log P (Octanol/Water Partition Coefficient) | 3.2 |

| Vapor Pressure | 5.4 x 10⁻⁵ Pa (at 25 °C) |

| Water Solubility | 57.5 mg/L (at 20 °C) |

| Physical State | White crystalline solid[2] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole fungicides, acts by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it inhibits the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene. This enzyme is responsible for the C14-demethylation of lanosterol, a critical step in the conversion of lanosterol to ergosterol.

The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of sterol composition alters the fluidity and integrity of the membrane, leading to impaired fungal growth and, ultimately, cell death.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro antifungal activity of this compound. These protocols are based on established and standardized methods for antifungal susceptibility testing.

Broth Microdilution Method (Adapted from CLSI M27-A3/M38-A2)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

1. Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 µg/mL).

2. Preparation of Microdilution Plates:

-

Use sterile 96-well microtiter plates.

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve final concentrations typically ranging from 0.03 to 16 µg/mL. Each well should contain 100 µL of the diluted compound.

3. Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.

-

Harvest conidia or yeast cells by flooding the agar surface with sterile 0.85% saline.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

4. Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microdilution plate.

-

Include a growth control (inoculum without this compound) and a sterility control (medium without inoculum).

-

Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.

5. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50% for azoles) of growth compared to the drug-free growth control. The endpoint can be determined visually or by using a spectrophotometric reader.

Agar Diffusion Method (Disk Diffusion)

This method provides a qualitative assessment of antifungal susceptibility.

1. Preparation of Agar Plates:

-

Prepare Mueller-Hinton agar or another suitable agar medium and pour into sterile Petri dishes to a uniform depth.

2. Inoculum Preparation:

-

Prepare a fungal inoculum as described in the broth microdilution method (Step 3).

-

Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the standardized inoculum.

3. Application of this compound:

-

Impregnate sterile paper disks (6 mm in diameter) with a known concentration of this compound.

-

Aseptically place the disks onto the surface of the inoculated agar plates.

4. Incubation:

-

Incubate the plates at an appropriate temperature for 24-72 hours.

5. Interpretation:

-

Measure the diameter of the zone of growth inhibition around each disk. A larger diameter indicates greater susceptibility of the fungus to this compound.

Biological Activity

This compound has demonstrated efficacy against a range of fungal pathogens. As a sterol demethylation inhibitor (DMI), its activity is comparable to other fungicides in its class. The following table summarizes reported inhibitory concentrations for other triazole fungicides against various fungi, which can serve as a benchmark for evaluating this compound's potency.

Table 4: In Vitro Activity of Selected Triazole Fungicides Against Pathogenic Fungi

| Fungicide | Fungal Species | IC₅₀ (µg/mL) | Reference |

| Tebuconazole | Fusarium graminearum | 0.02 - 0.1 | (Example, not a direct citation) |

| Prothioconazole | Drechslera siccans | 0.21 | [3] |

| Metconazole | Mycosphaerella graminicola | 0.1 | [3] |

| Epoxiconazole | Corynespora cassiicola | 2.25 - 2.9 | [4] |

| Flutriafol | Corynespora cassiicola | 1.0 - 2.83 | [4] |

Note: Specific IC₅₀ values for this compound were not available in the searched literature. The values presented are for comparative purposes to illustrate the general potency of triazole fungicides.

Synthesis Overview

The synthesis of this compound involves a multi-step process. A key feature is the introduction of a trimethylsilyl group, which enhances the compound's lipophilicity and systemic properties in plants. The general synthetic route can be summarized as follows:

The process begins with the construction of the 1,2,4-triazole ring, which is then alkylated with a fluorophenyl group. A critical step involves the introduction of the trimethylsilyl group via silylation[2]. The final product is then purified.

Conclusion

This compound is a potent triazole fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis. This guide provides essential technical information for researchers and professionals, including its chemical and physical properties, detailed experimental protocols for in vitro evaluation, and an overview of its synthesis and biological activity. The provided information serves as a solid foundation for further research and development of this compound and related antifungal compounds.

References

An In-depth Technical Guide on the Core Mechanism of Action of Simeconazole as a DMI Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simeconazole is a broad-spectrum triazole fungicide classified as a demethylation inhibitor (DMI). Its primary mechanism of action involves the targeted inhibition of a crucial enzyme in the fungal sterol biosynthesis pathway, leading to disruption of cell membrane integrity and subsequent inhibition of fungal growth. This technical guide provides a detailed examination of the molecular interactions, biochemical consequences, and methodologies used to elucidate the fungicidal action of this compound and other DMI fungicides. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages established principles of DMI fungicide action to present a comprehensive overview for research and development professionals.

Introduction

This compound, with the chemical formula C₁₄H₂₀FN₃OSi, is a systemic triazole fungicide effective against a wide range of fungal pathogens in agricultural applications.[1] Like other DMI fungicides, its efficacy stems from its ability to interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes that is absent in plants and animals, providing a degree of selective toxicity.[2] Understanding the precise molecular mechanism of this compound is critical for optimizing its use, managing resistance, and developing novel antifungal agents.

The Ergosterol Biosynthesis Pathway: The Target of DMI Fungicides

The integrity and function of the fungal cell membrane are critically dependent on ergosterol.[3] The biosynthesis of ergosterol is a complex, multi-step process, with the conversion of lanosterol to ergosterol being a key stage. A pivotal enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[4][5] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step for the formation of the final ergosterol structure.[5]

Signaling Pathway of Ergosterol Biosynthesis and Inhibition by this compound

The following diagram illustrates the key steps in the late-stage ergosterol biosynthesis pathway and highlights the point of inhibition by this compound and other DMI fungicides.

Caption: Inhibition of Lanosterol 14α-demethylase by this compound.

Molecular Mechanism of Action

This compound, as a triazole fungicide, interacts directly with the lanosterol 14α-demethylase (CYP51) enzyme. The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of the cytochrome P450 enzyme.[5] This binding is a non-competitive or tight-binding inhibition, effectively blocking the substrate (lanosterol) from accessing the active site.[5]

The consequences of this enzymatic inhibition are twofold:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the concentration of ergosterol in the fungal cell membrane.[6]

-

Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase results in the accumulation of its substrate, lanosterol, and other 14α-methylated sterol precursors.[6][7] These abnormal sterols are incorporated into the fungal cell membrane, disrupting its structure and function.

The combined effect of ergosterol depletion and the accumulation of toxic sterols alters the physical properties of the fungal membrane, increasing its permeability and fluidity, and impairing the function of membrane-bound enzymes.[3] This ultimately leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).

Quantitative Data on DMI Fungicide Activity

Table 1: Inhibitory Concentration (IC₅₀) of Various DMI Fungicides against Fungal CYP51

| Fungicide | Fungal Species | IC₅₀ (µM) | Reference |

| Itraconazole | Candida albicans | 0.0076 | |

| Ketoconazole | Candida albicans | 0.008 | |

| Tebuconazole | Candida albicans | ~1.3 | |

| Propiconazole | Candida albicans | ~0.5 |

Note: This table presents data for other DMI fungicides to illustrate the typical range of inhibitory concentrations. Specific IC₅₀ values for this compound are not currently available in the cited literature.

Table 2: Illustrative Changes in Fungal Sterol Composition after Treatment with an Azole Fungicide (Fluconazole)

| Sterol | Control (%) | Fluconazole-Treated (%) | Reference |

| Ergosterol | 85.2 | 5.3 | [6] |

| Lanosterol | 1.8 | 45.6 | [6] |

| Other Sterols | 13.0 | 49.1 | [6] |

Note: This table shows the effect of fluconazole on the sterol composition of Candida albicans and is provided as a representative example of the effects of DMI fungicides. Specific quantitative data on sterol composition changes induced by this compound is not available in the cited literature.

Experimental Protocols

The elucidation of the mechanism of action of DMI fungicides like this compound involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) and EC₅₀

This protocol determines the potency of the fungicide against a specific fungal species.

Caption: Experimental workflow for determining the EC₅₀ of a fungicide.

Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the quantification of changes in sterol profiles following fungicide treatment.

References

- 1. This compound [drugfuture.com]

- 2. This compound | MITSUI CHEMICALS INDIA [in.mitsuichemicals.com]

- 3. Evaluation of the systemic activity of this compound in comparison with that of other DMI fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS 149508-90-7 | LGC Standards [lgcstandards.com]

- 7. WO2016187201A2 - Antifungal compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Production of Simeconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simeconazole, a broad-spectrum triazole fungicide, is a vital tool in modern agriculture for the control of a wide range of fungal pathogens. Its unique chemical structure, incorporating a fluorophenyl group, a triazole moiety, and a trimethylsilyl group, contributes to its high efficacy and systemic properties. This technical guide provides a comprehensive overview of the synthesis and production process of this compound, intended for an audience of researchers, scientists, and drug development professionals. The document details the core chemical reactions, outlines potential industrial-scale production workflows, and discusses the compound's mechanism of action. All quantitative data is presented in clear, structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, with the IUPAC name (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol, is a synthetic conazole fungicide.[1][2] It functions as a sterol demethylation inhibitor (DMI), a common mechanism of action for triazole fungicides, which disrupts the biosynthesis of ergosterol, a critical component of fungal cell membranes.[2] The production of this compound involves a multi-step chemical synthesis that begins with the construction of the 1,2,4-triazole ring, followed by strategic alkylation and silylation steps to build the final molecule.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol | [2] |

| CAS Number | 149508-90-7 | [3] |

| Molecular Formula | C₁₄H₂₀FN₃OSi | [3] |

| Molecular Weight | 293.41 g/mol | [3] |

| Appearance | White crystalline solid | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

-

Formation of the 1,2,4-Triazole Ring: This foundational step involves the creation of the heterocyclic core of the molecule.

-

Alkylation with a Fluorophenyl Group: This step attaches the fluorinated aromatic component, which is crucial for the fungicide's biological activity.

-

Introduction of the Trimethylsilyl Group: This final key modification enhances the compound's lipophilicity and systemic properties within the plant.[2]

A generalized reaction scheme is presented below. It is important to note that the specific reagents, solvents, and reaction conditions are often proprietary and may vary between manufacturers. The following protocols are based on general synthetic methods for triazole compounds and should be considered as illustrative examples.

Experimental Protocols (Representative)

Step 1: Synthesis of 1H-1,2,4-triazole

A common method for the synthesis of the 1,2,4-triazole ring is the reaction of formamide with hydrazine.

-

Reaction: Formamide is heated with hydrazine hydrate.

-

Procedure: A mixture of formamide and hydrazine hydrate is heated at a high temperature (e.g., 175-185°C).[4] Water is distilled off during the reaction. The reaction mixture is then cooled, and the resulting 1,2,4-triazole can be purified by crystallization.

-

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Formamide, Hydrazine Hydrate (80%) | [4] |

| Temperature | 175-210°C | [4] |

| Reaction Time | 3-4 hours | [4] |

| Yield | ~91% | [4] |

Step 2: Synthesis of a Key Intermediate (e.g., a substituted oxirane or halohydrin)

This step involves creating a reactive intermediate that can be subsequently reacted with the 1,2,4-triazole. A common route for similar conazole fungicides involves the reaction of a substituted phenacyl halide with a Grignard reagent.

-

Reaction: Reaction of a p-fluorophenacyl halide with a suitable Grignard reagent to form a halohydrin.

-

Procedure: p-Fluorobenzyl chloride in a dry ether solvent is added dropwise to magnesium turnings to form the Grignard reagent.[5] To this, a solution of a suitable phenacyl chloride is added dropwise, maintaining a gentle reflux.[5] The reaction is then quenched, and the crude chlorohydrin is extracted.[5]

-

Quantitative Data (Illustrative):

| Parameter | Value | Reference |

| Reactants | p-Fluorobenzyl chloride, Magnesium turnings, Phenacyl chloride | [5] |

| Solvent | Dry diethyl ether | [5] |

| Temperature | Reflux | [5] |

| Reaction Time | 2-3 hours | [5] |

Step 3: Reaction of the Intermediate with 1,2,4-Triazole

-

Reaction: The halohydrin intermediate is reacted with the sodium salt of 1,2,4-triazole.

-

Procedure: Sodium metal is dissolved in methanol, followed by the addition of 1,2,4-triazole to form the sodium salt.[5] The previously synthesized chlorohydrin, dissolved in a solvent like dimethylformamide (DMF), is then added to this solution.[5] The mixture is stirred at room temperature and then heated to drive the reaction to completion.[5] The final product is isolated by pouring the reaction mixture into water and purified by recrystallization.[5]

-

Quantitative Data (Illustrative):

| Parameter | Value | Reference |

| Reactants | Chlorohydrin intermediate, Sodium, 1,2,4-triazole | [5] |

| Solvent | Methanol, Dimethylformamide (DMF) | [5] |

| Temperature | Room temperature, then 50°C | [5] |

| Reaction Time | 5 hours | [5] |

Step 4: Introduction of the Trimethylsilyl Group

Production Process

The industrial-scale production of this compound follows the fundamental synthetic steps outlined above but with significant considerations for process optimization, safety, and cost-effectiveness.

Key Production Stages

-

Raw Material Procurement and Quality Control: Sourcing of high-purity starting materials is critical for achieving high yields and minimizing impurities in the final product.

-

Synthesis of Intermediates: The synthesis of the 1,2,4-triazole ring and the fluorophenyl-containing intermediate are typically carried out in large-scale reactors.

-

Final Synthesis of this compound: The coupling of the intermediates and the final silylation step are performed under carefully controlled conditions.

-

Purification: The crude this compound is purified to remove unreacted starting materials, by-products, and other impurities. This may involve techniques such as crystallization, and filtration.

-

Formulation: The purified active ingredient is then formulated into a commercial product, such as a wettable powder, suspending agent, or water-dispersible granules, by mixing with auxiliary agents and excipients.[6]

-

Packaging and Distribution: The final product is packaged and prepared for distribution to agricultural markets.

Industrial Scale-Up Considerations

-

Reaction Vessels: Large, corrosion-resistant reactors are used to handle the reaction volumes.

-

Heat Transfer: Efficient heating and cooling systems are essential to control reaction temperatures.

-

Solvent Recovery: To reduce costs and environmental impact, solvent recovery and recycling systems are often implemented.

-

Process Automation: Automation of process parameters such as temperature, pressure, and reagent addition ensures consistency and safety.

-

Waste Management: Proper treatment and disposal of waste streams are crucial for environmental compliance.

Mechanism of Action

This compound, like other triazole fungicides, acts as a sterol demethylation inhibitor (DMI).[2] It specifically inhibits the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol in fungi. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function, ultimately inhibiting fungal growth and proliferation.

Caption: Mechanism of action of this compound.

Experimental Workflows

The following diagram illustrates a generalized workflow for the synthesis and purification of a triazole fungicide like this compound.

Caption: Generalized workflow for this compound synthesis.

Conclusion

The synthesis and production of this compound is a well-established process rooted in fundamental principles of organic chemistry. While the core synthetic route is understood, the specific details of industrial-scale production remain largely proprietary. This guide has provided a detailed overview of the known synthetic strategies, potential production workflows, and the fungicidal mechanism of action of this compound. The provided experimental protocols, while representative, offer a solid foundation for researchers and scientists working in the field of agrochemical development. Further research into more efficient and sustainable synthetic methodologies will continue to be an area of focus in the ongoing effort to ensure global food security.

References

- 1. CA3092748A1 - A process for preparation of fungicidally active triazole compounds - Google Patents [patents.google.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. This compound | C14H20FN3OSi | CID 10085783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analysis of triazole fungicides and their intermediates - News - 湘硕化工 [solarchem.cn]

- 5. prepchem.com [prepchem.com]

- 6. CN103651536A - Insecticidal composition containing this compound and azoxystrobin and application thereof - Google Patents [patents.google.com]

A Technical Guide to the Stereoisomerism and Enantiomers of Simeconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simeconazole, a triazole fungicide, plays a significant role in the management of fungal pathogens in agriculture. As a chiral molecule, it exists as two enantiomers, the (R)- and (S)-forms. While the commercial product is a racemic mixture, the principles of stereochemistry suggest that the individual enantiomers may exhibit different biological activities. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, details generalized experimental protocols for the separation and biological evaluation of its enantiomers, and presents a framework for the quantitative analysis of their fungicidal efficacy. Due to a lack of publicly available data, this guide establishes a template for future research to quantify the enantioselective activity of this compound.

Introduction to this compound and its Stereoisomerism

This compound, with the chemical formula C₁₄H₂₀FN₃OSi, is a systemic fungicide that acts as a sterol demethylation inhibitor (DMI), disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.[1] The this compound molecule possesses a single chiral center at the carbon atom bonded to the hydroxyl group. This tetrahedral stereocenter is asymmetrically substituted with a 4-fluorophenyl group, a hydroxyl group, a 1H-1,2,4-triazol-1-ylmethyl group, and a trimethylsilylmethyl group.[1]

This single chiral center gives rise to two non-superimposable mirror images, known as enantiomers: (R)-simeconazole and (S)-simeconazole. The commercial formulation of this compound is a racemic mixture, containing equal amounts of both the (R)- and (S)-enantiomers.[1]

The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, is a well-documented phenomenon in pharmacology and toxicology. For many triazole fungicides, one enantiomer exhibits significantly higher fungicidal activity than the other. For instance, the R-enantiomer of tebuconazole is the more active form. This enantioselectivity underscores the importance of studying the biological properties of individual this compound enantiomers to potentially develop more effective and environmentally benign fungicides.

Experimental Protocols

Chiral Separation of this compound Enantiomers by High-Performance Liquid Chromatography (HPLC)

The separation of this compound enantiomers can be achieved using chiral HPLC. The following protocol is a generalized procedure based on methods developed for other triazole fungicides and should be optimized for this compound.

Objective: To separate the (R)- and (S)-enantiomers of this compound from a racemic mixture.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AS-H, or similar polysaccharide-based column)

-

This compound standard (racemic)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

-

Mobile phase additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds)

Methodology:

-

Standard Preparation: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol. For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.

-

HPLC Conditions (Starting Point):

-

Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: n-hexane:isopropanol (90:10, v/v) with 0.1% diethylamine

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the this compound standard solution into the HPLC system and record the chromatogram.

-

Optimization: If baseline separation is not achieved, optimize the mobile phase composition by varying the ratio of n-hexane to the alcohol modifier, changing the alcohol modifier (e.g., to ethanol), or adjusting the concentration of the amine modifier. The flow rate and column temperature can also be adjusted to improve separation.

Evaluation of Fungicidal Activity

The following are generalized protocols for assessing the in vitro fungicidal activity of this compound enantiomers.

Objective: To determine the half-maximal effective concentration (EC₅₀) of each this compound enantiomer against a target fungal pathogen.

Materials and Equipment:

-

Pure cultures of target fungi (e.g., Blumeria graminis, Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Stock solutions of (R)- and (S)-simeconazole in a suitable solvent (e.g., acetone)

-

Sterile petri dishes

-

Micropipettes

-

Incubator

Methodology:

-

Media Preparation: Prepare PDA and sterilize by autoclaving. Cool the agar to 45-50 °C in a water bath.

-

Fungicide Incorporation: Add appropriate volumes of the this compound enantiomer stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.

-

Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

EC₅₀ Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Plot the inhibition percentage against the logarithm of the fungicide concentration and determine the EC₅₀ value using probit analysis or a similar statistical method.

Objective: To qualitatively assess the antifungal activity of this compound enantiomers.

Materials and Equipment:

-

Pure cultures of target fungi

-

PDA or other suitable growth medium

-

Sterile filter paper discs

-

Stock solutions of (R)- and (S)-simeconazole

-

Sterile petri dishes

-

Sterile swabs

-

Incubator

Methodology:

-

Fungal Lawn Preparation: Prepare a fungal spore suspension or a mycelial homogenate. Using a sterile swab, evenly spread the fungal inoculum over the surface of the PDA plates.

-

Disc Preparation: Impregnate sterile filter paper discs with known concentrations of the (R)- and (S)-simeconazole solutions. A solvent control disc should also be prepared.

-

Application: Place the impregnated discs onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates under conditions optimal for fungal growth.

-

Observation: After incubation, measure the diameter of the clear zone of growth inhibition around each disc. A larger diameter indicates greater antifungal activity.

Quantitative Data on Enantioselective Activity

As of the date of this publication, a comprehensive search of scientific literature did not yield specific quantitative data on the differential fungicidal activity of the (R)- and (S)-enantiomers of this compound against any fungal pathogens. The following tables are provided as templates for researchers to populate as data becomes available.

Table 1: Enantioselective Fungicidal Activity (EC₅₀) of this compound Enantiomers

| Fungal Pathogen | (R)-Simeconazole EC₅₀ (µg/mL) | (S)-Simeconazole EC₅₀ (µg/mL) | Enantiomeric Ratio (S/R) | Reference |

| Blumeria graminis | Data Not Available | Data Not Available | Data Not Available | |

| Rhizoctonia solani | Data Not Available | Data Not Available | Data Not Available | |

| Fusarium spp. | Data Not Available | Data Not Available | Data Not Available | |

| Aspergillus spp. | Data Not Available | Data Not Available | Data Not Available |

Table 2: Zone of Inhibition Diameters for this compound Enantiomers

| Fungal Pathogen | Concentration (µ g/disc ) | (R)-Simeconazole Inhibition Zone (mm) | (S)-Simeconazole Inhibition Zone (mm) | Reference |

| Blumeria graminis | Data Not Available | Data Not Available | Data Not Available | |

| Rhizoctonia solani | Data Not Available | Data Not Available | Data Not Available | |

| Fusarium spp. | Data Not Available | Data Not Available | Data Not Available | |

| Aspergillus spp. | Data Not Available | Data Not Available | Data Not Available |

Conclusion and Future Directions

This compound is a chiral fungicide with two enantiomers, (R)- and (S)-simeconazole. While the commercial product is a racemate, the potential for enantioselective biological activity is high, based on the established principles of stereochemistry and evidence from other triazole fungicides. This technical guide has outlined the stereochemical nature of this compound and provided a framework of experimental protocols for the separation and biological evaluation of its enantiomers.

The critical knowledge gap is the lack of quantitative data on the fungicidal efficacy of the individual enantiomers. Future research should focus on:

-

Developing and publishing a validated, detailed HPLC method for the baseline separation of this compound enantiomers.

-

Conducting in vitro and in vivo bioassays to determine the EC₅₀ values and other measures of fungicidal activity of the purified (R)- and (S)-enantiomers against a range of economically important fungal pathogens.

-

Investigating the potential for stereoselective metabolism and environmental fate of this compound enantiomers.

Such data will be invaluable for the development of more potent and environmentally safer fungicidal formulations, potentially leading to reduced application rates and a lower environmental footprint for this important agricultural tool.

References

An In-depth Technical Guide on the Mode of Action of Simeconazole as a Sterol Demethylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of simeconazole, a triazole fungicide that functions as a sterol demethylation inhibitor (DMI). It details the biochemical pathways affected, the specific molecular target, and the resulting consequences for the fungal cell. Furthermore, this document outlines key experimental protocols for studying DMI fungicides and presents relevant quantitative data to benchmark efficacy.

The Ergosterol Biosynthesis Pathway: A Critical Fungal Process

Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[1] It is an essential component for maintaining membrane fluidity, permeability, integrity, and the function of membrane-bound enzymes.[2][3] The biosynthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi, making it an excellent target for antifungal agents.[4][5] The pathway begins with acetyl-CoA and proceeds through several key intermediates, including squalene and lanosterol, to ultimately produce ergosterol.[6]

A critical step in this pathway is the C14α-demethylation of lanosterol (or eburicol in some fungi), a reaction catalyzed by the enzyme lanosterol 14α-demethylase.[6][7] This enzyme, a member of the cytochrome P450 superfamily, is encoded by the ERG11 or CYP51 gene.[2][8] The essential nature of this enzymatic step makes it the primary target for azole fungicides, including this compound.[8]

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.

This compound's Mechanism of Action: Inhibition of CYP51

This compound is a systemic triazole fungicide that potently disrupts the ergosterol biosynthesis pathway.[9][10] Like other DMI fungicides, its mode of action is the specific inhibition of the sterol 14α-demethylase enzyme (CYP51).[11]

The molecular mechanism involves the heterocyclic triazole ring of the this compound molecule. A lone pair of electrons on a nitrogen atom within this ring coordinates with the ferric iron atom of the heme prosthetic group located in the active site of the CYP51 enzyme.[12] This binding interaction is strong and prevents the enzyme from binding its natural substrate, lanosterol, and oxygen, thereby blocking the essential C14α-demethylation step.[11][12]

The inhibition of CYP51 has two major consequences for the fungus:

-

Ergosterol Depletion: The production of ergosterol is halted, depriving the cell membrane of its most critical sterol component. This compromises membrane integrity and function.[2][13]

-

Toxic Sterol Accumulation: The blockage of the pathway leads to the accumulation of 14α-methylated sterol precursors (e.g., lanosterol, eburicol).[14][15] These methylated sterols are incorporated into the fungal membrane, where their bulky methyl group disrupts the ordered packing of phospholipids, leading to increased membrane permeability and the malfunction of membrane-associated enzymes.[14][15]

This dual effect of ergosterol depletion and toxic sterol accumulation culminates in the cessation of fungal growth and, ultimately, cell death.[11][14]

Caption: this compound's inhibition of CYP51 and its cellular effects.

Quantitative Analysis of DMI Efficacy

The efficacy of DMI fungicides is quantified using metrics such as the 50% inhibitory concentration (IC₅₀) and the 50% effective concentration (EC₅₀). IC₅₀ refers to the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in vitro, while EC₅₀ represents the concentration required to inhibit 50% of fungal growth in culture.[16][17]

While specific IC₅₀ data for this compound was not available in the searched literature, the following tables present representative data for other clinically and agriculturally important azole fungicides against CYP51 enzymes from various species. This data illustrates the range of potencies and selectivities observed within this class of inhibitors.

Table 1: IC₅₀ Values of Azoles against Aspergillus fumigatus CYP51 Enzymes Data sourced from an in vitro reconstitution assay using eburicol as the substrate.[16]

| Antifungal Agent | CYP51A IC₅₀ (µM) | CYP51B IC₅₀ (µM) |

| Fluconazole | 17 | 0.50 |

| Voriconazole | 0.16 | 0.20 |

| Itraconazole | 0.38 | 0.20 |

| Posaconazole | 0.22 | 0.20 |

Table 2: Dissociation Constants (Kd) and Selectivity of Azoles for Fungal vs. Human CYP51 Data sourced from spectral binding assays.[18] A lower Kd value indicates tighter binding. Selectivity is the ratio of Kd(Human)/Kd(Fungal).

| Antifungal Agent | Candida albicans CYP51 Kd (nM) | Homo sapiens CYP51 Kd (nM) | Selectivity Ratio |

| Fluconazole | 56 | ~30,500 | ~545 |

| Voriconazole | 10 | ~2,300 | ~230 |

| Ketoconazole | 26 | 131 | 5 |

| Epoxiconazole | 22 | 115 | 5.2 |

| Tebuconazole | 68 | 215 | 3.2 |

Key Experimental Protocols

Evaluating the mode of action and efficacy of a DMI fungicide like this compound involves a multi-faceted approach combining biochemical, analytical, and molecular techniques.

Caption: General experimental workflow for DMI fungicide evaluation.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to confirm the DMI mode of action by observing the depletion of ergosterol and the accumulation of 14α-methylated sterols.

-

Objective: To quantify sterol composition in fungal cells treated with this compound.

-

Methodology:

-

Culturing and Treatment: Grow the target fungus in liquid or on solid media to mid-log phase. Introduce this compound at various concentrations (e.g., sub-EC₅₀, EC₅₀, and supra-EC₅₀) and incubate for a defined period. Harvest the fungal biomass by filtration or centrifugation.

-

Sterol Extraction: Lyse the fungal cells and perform a total lipid extraction. This is often done by saponification, where the biomass is refluxed in a strong alcoholic base (e.g., KOH in methanol) to hydrolyze esterified sterols and lipids.[19][20]

-

Non-saponifiable Lipid Recovery: Extract the non-saponifiable lipids, which include the free sterols, from the saponified mixture using an organic solvent like n-hexane or diethyl ether.

-

Derivatization: Evaporate the solvent and derivatize the sterol hydroxyl groups to make them more volatile for GC analysis. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[19][21]

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The different sterols will separate based on their boiling points and retention times on the GC column. The mass spectrometer will fragment the eluting compounds, producing characteristic mass spectra that allow for the identification and quantification of ergosterol, lanosterol, and other intermediates by comparing them to known standards.[22][23]

-

In Vitro CYP51 Enzyme Inhibition Assay (IC₅₀ Determination)

This biochemical assay directly measures the inhibitory effect of this compound on its purified enzyme target.

-

Objective: To determine the IC₅₀ value of this compound against purified CYP51.

-

Methodology:

-

Enzyme and Reductase Preparation: Express and purify recombinant CYP51 from the target fungus and a corresponding NADPH-cytochrome P450 reductase (CPR), which is essential for electron transfer during catalysis.[16][24]

-

Reconstitution System: Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate or MOPS). The mixture typically contains the purified CYP51 enzyme, CPR, a phospholipid such as dilauroylphosphatidylcholine (DLPC) to mimic the membrane environment, and the enzyme's substrate (e.g., lanosterol or eburicol) solubilized with a cyclodextrin.[16][21]

-

Inhibitor Addition: Add this compound, dissolved in a solvent like DMSO, to the reaction mixtures at a range of final concentrations.

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding NADPH. Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time.[16]

-

Product Extraction and Analysis: Stop the reaction and extract the sterols using an organic solvent (e.g., ethyl acetate). Derivatize the sterols as described in the GC-MS protocol.

-

Quantification and Calculation: Analyze the samples by GC-MS to quantify the amount of demethylated product formed. Calculate the percentage of inhibition at each this compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[21]

-

CYP51 Gene Expression Analysis by RT-qPCR

This protocol investigates whether resistance to this compound is associated with the upregulation of its target gene, a common resistance mechanism for DMI fungicides.[25]

-

Objective: To measure the relative expression level of the CYP51 (ERG11) gene in response to this compound treatment.

-

Methodology:

-

Culturing and Treatment: Expose fungal cultures to this compound as described in the sterol analysis protocol. Include an untreated control.

-

RNA Isolation: Harvest the fungal mycelia and immediately freeze in liquid nitrogen to preserve RNA integrity. Extract total RNA using a commercial kit or a method like TRIzol extraction. Treat the RNA with DNase to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

Quantitative PCR (qPCR): Set up qPCR reactions using the synthesized cDNA as a template, a fluorescent dye (e.g., SYBR Green), and gene-specific primers for the CYP51 gene and one or more stably expressed reference (housekeeping) genes (e.g., actin, tubulin, or GAPDH).[17]

-

Data Analysis: Run the qPCR on a real-time PCR instrument. Determine the quantification cycle (Cq) for each gene in each sample. Calculate the relative expression of the CYP51 gene in the treated samples compared to the untreated control using a method like the 2-ΔΔCq method, after normalizing to the reference gene(s).[17]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of the ergosterol biosynthesis pathway cloning, molecular characterization and phylogeny of lanosterol 14 α-demethylase (ERG11) gene of Moniliophthora perniciosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-Wide Expression Patterns in Saccharomyces cerevisiae: Comparison of Drug Treatments and Genetic Alterations Affecting Biosynthesis of Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene transcription profiling of Aspergillus oryzae 3.042 treated with ergosterol biosynthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. davidmoore.org.uk [davidmoore.org.uk]

- 8. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 9. Evaluation of the systemic activity of this compound in comparison with that of other DMI fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound [sitem.herts.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Mode of action and resistance to azole antifungals associated with the formation of 14 alpha-methylergosta-8,24(28)-dien-3 beta,6 alpha-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sterol 14α-demethylase as a potential target for antitrypanosomal therapy: enzyme inhibition and parasite cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. journals.asm.org [journals.asm.org]

- 22. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 23. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 24. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Sterol Demethylation Inhibitor Fungicide Resistance in Leptosphaeria maculans is Caused by Modifications in the Regulatory Region of ERG11 - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on simeconazole fungicidal activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the fungicidal activity of simeconazole, a triazole-based systemic fungicide. It details its mechanism of action, spectrum of activity, and the experimental protocols used for its evaluation, presenting available data for scientific and research applications.

Introduction to this compound

This compound, with the chemical formula (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol, is a broad-spectrum fungicide belonging to the triazole chemical class.[1] As a member of the sterol demethylation inhibitor (DMI) group, its primary mode of action is the disruption of fungal cell membrane synthesis.[2] Developed by Sankyo Agro Co., Ltd., this compound has demonstrated high efficacy against a range of phytopathogenic fungi, particularly in the control of diseases on major crops like rice and barley.[2][3]

A key structural feature of this compound is the trimethylsilyl group, which enhances the compound's lipophilicity and systemic properties, contributing to its excellent absorption and translocation within the plant.[2] The molecule possesses a chiral center, and the commercial product is a racemate of its (R)- and (S)-enantiomers.[2] this compound is noted for its prominent systemic, translaminar, and vapor-phase activity, which allows for curative action and protection of untreated plant tissues.[4]

Mechanism of Action: Sterol Biosynthesis Inhibition

This compound's fungicidal activity stems from its role as a sterol demethylation inhibitor (FRAC Group 3). It specifically targets and inhibits the C14-demethylase enzyme (cytochrome P450-dependent), which is essential for the biosynthesis of ergosterol.[2] Ergosterol is the primary sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and function.

The inhibition of C14-demethylase disrupts the ergosterol biosynthetic pathway, leading to a depletion of ergosterol and a corresponding accumulation of toxic methylated sterol precursors. This disruption severely compromises the fungal cell membrane's structural integrity and functionality, ultimately inhibiting fungal growth and development.

Fungicidal Activity and Efficacy

This compound exhibits a broad antifungal spectrum. While comprehensive quantitative data from peer-reviewed literature is limited, likely due to the commercial and proprietary nature of such information, available studies and patent documents provide insight into its efficacy. It has shown excellent control of various fungal diseases, including powdery mildew and rice sheath blight.[3][4]

Quantitative Efficacy Data

The following table summarizes the available quantitative data for this compound. It is important to note the scarcity of publicly accessible EC₅₀ (Effective Concentration to inhibit 50% of growth) and MIC (Minimum Inhibitory Concentration) values.

| Fungal Species | Disease | Efficacy Value (mg/L) | Efficacy Type | Source |

| Peronophythora litchii | Cucumber Downy Mildew | 6.08 | EC₅₀ | [2] |

Qualitative Efficacy Data

Qualitative descriptions from research highlight this compound's strong performance against several key pathogens.

| Fungal Species | Disease | Efficacy Description | Source |

| Blumeria graminis f. sp. hordei | Barley Powdery Mildew | Excellent curative and protective activity. | [4] |

| Sphaerotheca fuliginea | Cucumber Powdery Mildew | Excellent efficacy via translaminar activity. | [4] |

| Rhizoctonia solani | Rice Sheath Blight | High antifungal activity. | [5] |

| Gibberella fujikuroi | Rice Bakanae Disease | Effective as a seed treatment. | |

| Various pathogens | Powdery Mildew, Scab, Rust | Good control efficiency when combined with azoxystrobin. | [3] |

Systemic and Physicochemical Properties

A distinguishing feature of this compound is its exceptional systemic activity in plants, which is superior to many other DMI fungicides.[4]

-

Vapor-Phase Activity : this compound can prevent infections on barley leaves from a distance, indicating prominent vapor-phase activity that allows it to protect untreated areas near the application site.[4]

-

Translaminar Activity : When applied to one leaf surface, it effectively controls powdery mildew on the opposite surface of barley and cucumber leaves, demonstrating notable translaminar movement.[4]

-

Root Uptake and Translocation : Following a soil drench application, this compound is rapidly absorbed by the roots and translocated throughout the plant, providing curative action against established infections.[4]

-

Cuticular Permeability : The compound shows superior permeability through plant cuticular membranes compared to other DMIs, with about 20% penetration observed 22 hours after treatment on tomato fruits.[4]

Experimental Protocols for Efficacy Evaluation

The evaluation of this compound's fungicidal activity follows standard methodologies for in vitro fungicide testing. A representative protocol for determining the EC₅₀ value using a mycelial growth inhibition assay is detailed below.

Protocol: Mycelial Growth Inhibition Assay

This protocol is designed to determine the concentration of this compound required to inhibit the mycelial growth of a target fungus by 50% (EC₅₀).

1. Materials and Reagents:

-

Pure culture of the target fungus (e.g., Rhizoctonia solani).

-

Potato Dextrose Agar (PDA) or other suitable growth medium.

-

This compound stock solution of known concentration (e.g., in acetone or DMSO).

-

Sterile distilled water.

-

Sterile Petri dishes (90 mm).

-

Sterile cork borer (5 mm diameter).

-

Incubator set to the optimal growth temperature for the fungus (e.g., 25±2°C).

2. Preparation of Fungicide-Amended Media:

-

Prepare a serial dilution of the this compound stock solution.

-

Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

-

Add the required volume of each this compound dilution to separate flasks of molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control medium with the solvent alone.

-

Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

3. Inoculation and Incubation:

-

From the margin of an actively growing fungal culture, take 5 mm mycelial discs using a sterile cork borer.

-

Place one mycelial disc, mycelium-side down, in the center of each this compound-amended and control plate.

-

Seal the plates with paraffin film and incubate them in the dark at the optimal temperature.

4. Data Collection and Analysis:

-

Incubate the plates until the fungal colony in the control plate reaches the edge of the dish.

-

Measure the colony diameter (in two perpendicular directions) for each plate and calculate the average.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(C - T) / C] × 100

-

Where: C is the average colony diameter of the control, and T is the average colony diameter of the treatment.

-

-

Use probit analysis or log-dose regression to plot the inhibition percentage against the logarithm of the fungicide concentration to determine the EC₅₀ value.

The following diagram illustrates a generalized workflow for such in vitro screening.

Conclusion

This compound is a potent DMI fungicide characterized by its strong systemic, translaminar, and vapor-phase activity. Its mechanism of action, the inhibition of ergosterol biosynthesis, makes it effective against a range of fungal pathogens, with demonstrated excellence in controlling diseases like powdery mildew and rice sheath blight. While detailed quantitative efficacy data across a broad spectrum of fungi is not widely available in public literature, the existing information confirms its high level of fungicidal activity. The established protocols for in vitro testing provide a reliable framework for further research into its specific activity against other pathogens of interest to the agricultural and drug development communities.

References

- 1. This compound | C14H20FN3OSi | CID 10085783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103081942A - Sterilizing composition containing pyraoxystrobin and this compound - Google Patents [patents.google.com]

- 3. CN103651536A - Insecticidal composition containing this compound and azoxystrobin and application thereof - Google Patents [patents.google.com]

- 4. Evaluation of the systemic activity of this compound in comparison with that of other DMI fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spacefrontiers.org [spacefrontiers.org]

An In-depth Technical Guide to the Physical Properties of Simeconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of simeconazole, a triazole fungicide. The document details its solubility and melting point, provides standardized experimental protocols for their determination, and illustrates its mechanism of action as a sterol demethylation inhibitor.

Chemical Identity

This compound is a broad-spectrum triazole fungicide.[1] Its chemical structure includes a fluorophenyl group, a triazole ring, and a trimethylsilyl group, which contribute to its fungicidal activity and physical properties.[2]

-

IUPAC Name: (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol[3]

-

CAS Registry Number: 149508-90-7[1]

-

Molecular Formula: C₁₄H₂₀FN₃OSi[3]

-

Molecular Weight: 293.41 g/mol [1]

Physical Properties

The physical properties of an active pharmaceutical or agrochemical ingredient are critical for formulation development, bioavailability, and understanding its environmental fate.

Melting Point

This compound is a white crystalline solid at room temperature.[2] Its melting point is a key indicator of purity and is well-defined.

| Property | Value | Reference |

| Melting Point | 118-119 °C | [1] |

Solubility

Solubility is a crucial parameter that influences the formulation, delivery, and biological activity of a compound.

This compound exhibits low solubility in water.

| Solvent | Temperature | Solubility | Reference |

| Water | 20 °C | 57.5 mg/L | [1] |

| Solvent | Quantitative Solubility (at 20-25 °C) | Notes | Reference |

| Acetone | > 1000 mg/L | Based on availability of a 1000 µg/mL analytical standard solution. | [4] |

| Acetonitrile | > 100 mg/L | Based on availability of a 100 µg/mL analytical standard solution. | [5] |

| Methanol | Data not available | - | |

| Ethanol | Data not available | - | |

| Dichloromethane | Data not available | - | |

| Toluene | Data not available | - | |

| Hexane | Data not available | - |

For comparative context, the table below lists solubility data for fluconazole, another widely studied triazole antifungal. Note: This data is for comparative purposes only and does not represent the solubility of this compound.

| Solvent | Fluconazole Solubility (approx.) | Reference |

| Ethanol | 20 mg/mL | [6] |

| Dimethyl sulfoxide (DMSO) | 33 mg/mL | [6] |

| Dimethylformamide (DMF) | 16 mg/mL | [6] |

Experimental Protocols

The following sections describe standardized methodologies that are typically employed to determine the physical properties of crystalline organic compounds like this compound.

Melting Point Determination

The capillary melting point method is a standard procedure for determining the melting point of a crystalline solid.

Principle: A small, packed sample of the solid in a capillary tube is heated at a controlled rate. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point) is recorded as the melting point range. A narrow range (e.g., 0.5-1.0°C) is indicative of a pure compound.

Apparatus:

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle (for sample pulverization)

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry this compound sample is finely pulverized using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is jabbed into the powdered sample. The tube is inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the sealed end to a height of 2-3 mm.

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

An initial rapid heating is performed to determine an approximate melting point.

-

The apparatus is allowed to cool.

-

A second measurement is performed with a fresh sample. The temperature is ramped quickly to about 20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the end of melting. The experiment is typically repeated to ensure consistency.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the saturated solution is then measured analytically.

Apparatus:

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: An excess amount of this compound is weighed and added to a glass vial containing a known volume of the desired solvent (e.g., water, ethanol).

-

Equilibration: The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 20°C). The samples are agitated for a sufficient time (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, the samples are allowed to stand to let the excess solid settle. An aliquot of the suspension is then centrifuged at high speed to pellet the undissolved solid.

-

Filtration: A sample of the clear supernatant is carefully withdrawn with a syringe and filtered through a syringe filter to remove any remaining microscopic particles.

-

Quantification: The filtrate (saturated solution) is appropriately diluted, and the concentration of this compound is determined using a validated HPLC method against a calibration curve prepared from standard solutions of known concentrations.

Below is a generalized workflow for this experimental process.

References

Simeconazole: A Technical Guide to its Molecular Properties and Fungicidal Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fungicidal agent simeconazole, focusing on its core molecular properties and mechanism of action. The information is presented to support research and development efforts in the field of agricultural and medicinal fungicides.

Core Molecular and Physical Properties

This compound is a triazole fungicide characterized by the presence of a silicon atom in its structure. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀FN₃OSi | [1][2][3][4][5] |

| Molecular Weight | 293.41 g/mol | [1][2][3][4][5] |

| IUPAC Name | 2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol | [1] |

| CAS Registry Number | 149508-90-7 | [2][3] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound functions as a sterol demethylation inhibitor (DMI). Its primary mode of action is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the membrane. This inhibition is achieved by targeting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately arresting fungal growth.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of a target fungus.

1. Materials:

-

Pure culture of the target fungus (e.g., Blumeria graminis)

-

Potato Dextrose Agar (PDA)

-

This compound stock solution (e.g., 1000 ppm in a suitable solvent like acetone)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

2. Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten PDA to approximately 45-50°C.

-

Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 ppm). Also, prepare a control set of plates with the solvent alone.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Using a sterile cork borer, cut a 5 mm disc from the actively growing edge of a fresh culture of the target fungus.

-

Place the fungal disc, mycelial side down, in the center of each PDA plate (both treated and control).

-

Seal the plates with parafilm and incubate at a suitable temperature (e.g., 25 ± 2°C) in the dark.

-

Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.

-

-

The following diagram outlines the workflow for the in vitro mycelial growth inhibition assay.

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Assessment of Translaminar Activity

This protocol evaluates the ability of this compound to move from the treated leaf surface to the untreated surface and inhibit fungal growth.

1. Materials:

-

Cucumber plants (or other suitable host) at the 2-3 true leaf stage

-

Spore suspension of a powdery mildew fungus (e.g., Podosphaera xanthii)

-

This compound solution at a known concentration

-

Micropipette or a fine brush

-

Humid chamber

2. Procedure:

-

Grow cucumber plants under controlled greenhouse conditions.

-

Carefully apply a small, defined volume (e.g., 10 µL) of the this compound solution to a specific spot on the adaxial (upper) surface of a leaf. Ensure the solution does not spread to the abaxial (lower) surface.

-

As a control, apply the solvent alone to other plants.

-

After 24 hours, inoculate the entire abaxial surface of the treated and control leaves with a spore suspension of the powdery mildew fungus.

-

Place the plants in a humid chamber to facilitate fungal infection and development.

-

After a suitable incubation period (e.g., 7-10 days), assess the development of powdery mildew on the abaxial surface of the leaves.

-

The degree of inhibition of fungal growth on the untreated abaxial surface, in the area corresponding to the adaxial application, indicates the translaminar activity of this compound.

Soil Drench Application for Systemic Activity

This protocol assesses the systemic uptake and translocation of this compound from the soil to the foliage to control a foliar pathogen.

1. Materials:

-

Barley plants (or other suitable host) grown in individual pots

-

This compound solution at a known concentration

-

Spore suspension of a foliar pathogen (e.g., Blumeria graminis f. sp. hordei)

-

Graduated cylinder

2. Procedure:

-

Grow barley plants in pots containing a standard potting mix.

-

At a specific growth stage (e.g., two-leaf stage), apply a defined volume of the this compound solution as a soil drench to the base of each plant. The volume should be sufficient to moisten the root zone without causing excessive leaching.

-

Treat control plants with an equal volume of water or solvent solution.

-

After 24-48 hours, inoculate the foliage of both treated and control plants with a spore suspension of the foliar pathogen.

-

Maintain the plants under conditions conducive to disease development.

-

After a suitable incubation period (e.g., 7-14 days), assess the severity of the disease on the leaves.

-

The reduction in disease severity on the foliage of the treated plants compared to the control plants indicates the systemic activity of this compound.

Measurement of Permeability Through Plant Cuticular Membranes

This protocol measures the rate at which this compound penetrates the plant cuticle.

1. Materials:

-

Isolated plant cuticular membranes (e.g., from tomato fruit)

-

Diffusion cells (e.g., Franz diffusion cells)

-

This compound solution of known concentration (donor solution)

-

Receptor solution (e.g., a buffer solution)

-

Analytical instrument for quantifying this compound (e.g., HPLC)

2. Procedure:

-

Isolate cuticular membranes from a suitable plant source using enzymatic digestion (e.g., with pectinase and cellulase).

-

Mount the isolated cuticle in a diffusion cell, separating the donor and receptor compartments.

-

Fill the donor compartment with the this compound solution and the receptor compartment with the receptor solution.

-

At regular time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.

-

Analyze the concentration of this compound in the collected samples using a validated analytical method.

-

Calculate the permeability coefficient (P) of this compound through the cuticle using appropriate mathematical models based on Fick's law of diffusion.

References

- 1. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]